3-Methoxy-5-(pyrrolidin-2-yl)pyridine
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Overview
Description
3-Methoxy-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a pyrrolidinyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring enhances its biological activity and makes it a valuable scaffold for drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3+2] cycloaddition reaction between aziridines and alkenes.
Substitution on the Pyridine Ring: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Coupling of Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine ring with the pyridine ring through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Methanol, suitable base.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Methoxy-5-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and materials for enhanced properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient binding to proteins and enzymes, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple heterocyclic compound with a five-membered ring containing nitrogen.
Pyridine: A basic heterocyclic compound with a six-membered ring containing nitrogen.
3-Methoxypyridine: Similar to 3-Methoxy-5-(pyrrolidin-2-yl)pyridine but lacks the pyrrolidine ring.
Uniqueness
This compound is unique due to the combination of the methoxy group and the pyrrolidine ring on the pyridine scaffold. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methoxy-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-5-8(6-11-7-9)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3 |
InChI Key |
IFSKURFMCIOZAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2CCCN2 |
Origin of Product |
United States |
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